3-Bromo-4-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Bromo-4-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H3BrClNO4S and its molecular weight is 300.51. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis
A significant application of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is in the structural analysis of molecules. For example, Petrov et al. (2009) conducted a combined gas-phase electron diffraction and quantum chemical study on the structure of the 4-nitrobenzene sulfonyl chloride molecule. This research highlights the use of this compound in detailed molecular structure analysis, contributing to our understanding of chemical structures and properties (Petrov et al., 2009).
Reactivity in Ionic Liquids
Ernst et al. (2013) investigated the reactivity of 1-bromo-4-nitrobenzene radical anions in an ionic liquid, demonstrating that this compound can behave differently in various solvents. This study shows how this compound can be used to understand the behavior of radical anions in different chemical environments (Ernst et al., 2013).
Polymer Synthesis
Sato and Yokoyama (1984) described the use of 4-bromomethylbenzyl bromide in the synthesis of polymers with sulfinate and sulfone linkages. This study suggests a potential application of this compound in the field of polymer chemistry, particularly in creating polymers with specific structural properties (Sato & Yokoyama, 1984).
Antimicrobial Research
Kumar et al. (2020) synthesized new derivatives from 4-chloro-3-nitrobenzene sulfonyl chloride and tested them for antimicrobial activity. This indicates the potential of this compound in developing compounds with biological activity, particularly in antimicrobial research (Kumar et al., 2020).
Green Synthesis
Zhong-xiu (2009) explored the green synthesis of 3-nitrobenzenesulfonyl chloride, which is a vital step in producing reactive dyes. This research shows how this compound can be synthesized in an environmentally friendly manner, reducing waste and improving sustainability (Zhong-xiu, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-nitrobenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound interacts with the pi electrons of the benzene ring, which are delocalized in six p orbitals above and below the plane of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved is the electrophilic aromatic substitution reaction of benzene . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Pharmacokinetics
The molecular weight of the compound is 30051 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution can lead to the creation of various benzene derivatives, depending on the specific conditions and reactants present .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the handling and storage of such compounds should always follow appropriate safety guidelines .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, such as 3-Bromo-4-nitrobenzene-1-sulfonyl chloride, can undergo reactions such as free radical bromination and nucleophilic substitution .
Molecular Mechanism
It is known that electrophilic substitution reactions can occur in benzene derivatives, forming a sigma-bond to the benzene ring and generating a positively charged intermediate .
Properties
IUPAC Name |
3-bromo-4-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMIFAHAVZOCIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278536 | |
Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-26-3 | |
Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301278536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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